1-(2-methyl-1H-indol-3-yl)-2-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone
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Overview
Description
1-(2-METHYL-1H-INDOL-3-YL)-2-[(4-PHENYL-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL)SULFANYL]-1-ETHANONE is a complex organic compound that features an indole ring, a quinazoline ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHYL-1H-INDOL-3-YL)-2-[(4-PHENYL-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL)SULFANYL]-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Ring: Starting from a suitable precursor such as 2-methylindole, the indole ring can be synthesized through Fischer indole synthesis.
Quinazoline Ring Formation: The quinazoline ring can be synthesized from anthranilic acid derivatives through cyclization reactions.
Coupling Reaction: The indole and quinazoline intermediates are coupled using a sulfanyl linker under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-METHYL-1H-INDOL-3-YL)-2-[(4-PHENYL-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL)SULFANYL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the indole or quinazoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-METHYL-1H-INDOL-3-YL)-2-[(4-PHENYL-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL)SULFANYL]-1-ETHANONE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-METHYL-1H-INDOL-3-YL)-2-[(4-PHENYL-2-QUINAZOLINYL)SULFANYL]-1-ETHANONE: Lacks the tetrahydro component in the quinazoline ring.
1-(2-METHYL-1H-INDOL-3-YL)-2-[(4-PHENYL-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL)AMINO]-1-ETHANONE: Contains an amino group instead of a sulfanyl group.
Uniqueness
The uniqueness of 1-(2-METHYL-1H-INDOL-3-YL)-2-[(4-PHENYL-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL)SULFANYL]-1-ETHANONE lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C25H23N3OS |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C25H23N3OS/c1-16-23(18-11-5-7-13-20(18)26-16)22(29)15-30-25-27-21-14-8-6-12-19(21)24(28-25)17-9-3-2-4-10-17/h2-5,7,9-11,13,26H,6,8,12,14-15H2,1H3 |
InChI Key |
QQIMQYFFSBFFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC4=C(CCCC4)C(=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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